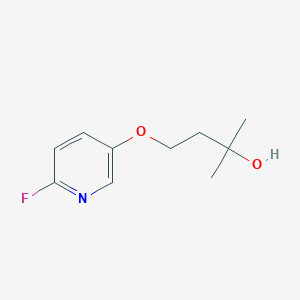

4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol

CAS No.: 1552496-58-8

Cat. No.: VC2743440

Molecular Formula: C10H14FNO2

Molecular Weight: 199.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1552496-58-8 |

|---|---|

| Molecular Formula | C10H14FNO2 |

| Molecular Weight | 199.22 g/mol |

| IUPAC Name | 4-(6-fluoropyridin-3-yl)oxy-2-methylbutan-2-ol |

| Standard InChI | InChI=1S/C10H14FNO2/c1-10(2,13)5-6-14-8-3-4-9(11)12-7-8/h3-4,7,13H,5-6H2,1-2H3 |

| Standard InChI Key | LINKCCKRNBRDIU-UHFFFAOYSA-N |

| SMILES | CC(C)(CCOC1=CN=C(C=C1)F)O |

| Canonical SMILES | CC(C)(CCOC1=CN=C(C=C1)F)O |

Introduction

Chemical Structure and Classification

4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol belongs to the class of fluorinated pyridine derivatives containing an ether linkage and a tertiary alcohol functional group. The compound features a 6-fluoro-pyridin-3-yloxy group connected to a 2-methyl-butan-2-ol moiety via an ether bond. This arrangement creates a molecule with both polar and non-polar regions, which likely influences its solubility and reactivity profiles.

The structure consists of several key components: a pyridine ring with fluorine substitution at the 6-position, an oxygen atom forming an ether linkage at the 3-position of the pyridine, and a 2-methyl-butan-2-ol group featuring a tertiary alcohol. This combination of functional groups suggests potential for hydrogen bonding through the alcohol group, while the fluorinated pyridine ring may contribute to specific biological interactions.

Structural Components and Functional Groups

The compound can be broken down into the following key structural features:

-

A pyridine ring with fluorine substitution at position 6

-

An ether linkage at position 3 of the pyridine ring

-

A four-carbon chain (butyl group) connected to the ether oxygen

-

A tertiary alcohol group at position 2 of the butyl chain

-

Two methyl groups attached to the carbon bearing the hydroxyl group

This molecular architecture suggests a compound with mixed hydrophilic and hydrophobic properties, potentially valuable for pharmaceutical applications requiring specific membrane permeability characteristics.

Physical and Chemical Properties

While specific experimental data on 4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol is limited, certain properties can be reasonably predicted based on its chemical structure and comparison with related compounds. The compound likely exists as a colorless to pale yellow liquid or low-melting solid at room temperature, which is characteristic of many similar pyridine derivatives with moderate molecular weight.

Estimated Physical Properties

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Physical State | Liquid or low-melting solid | Based on similar pyridine derivatives |

| Solubility | Moderately soluble in organic solvents; limited water solubility | Presence of both hydrophilic and hydrophobic groups |

| Boiling Point | Above 200°C (at standard pressure) | Estimated from similar alkoxy pyridine compounds |

| Stability | Moderately stable at room temperature | Based on structural features |

| Log P (octanol/water partition coefficient) | Approximately 1.5-2.5 | Estimated from similar fluorinated pyridines |

The presence of the tertiary alcohol group likely confers hydrogen bonding capabilities, potentially enhancing interactions with biological targets. Meanwhile, the fluorine atom on the pyridine ring may contribute to increased metabolic stability compared to non-fluorinated analogues, a property often exploited in medicinal chemistry.

| Structural Feature | Potential Contribution to Activity |

|---|---|

| Fluorine at position 6 | Enhanced metabolic stability; potential for specific protein binding interactions |

| Ether linkage | Conformational flexibility; distance and orientation control between functionalities |

| Tertiary alcohol | Hydrogen bond donor capabilities; potential for specific target interactions |

| Pyridine nitrogen | Hydrogen bond acceptor; potential for metal coordination in enzyme active sites |

This combination of features creates a molecular framework that could interact with various biological targets, particularly those where hydrogen bonding and aromatic interactions play critical roles in ligand recognition.

Comparison with Related Compounds

While the specific compound 4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol has limited direct documentation in the available research, several related compounds provide insight into its potential properties and applications.

Structural Analogues

Similar compounds include 2-(Butan-2-yloxy)-6-chloropyridin-4-amine, which shares the pyridine core structure with halogen substitution, though at different positions . This compound has a molecular weight of 200.66 g/mol and contains a chlorine rather than fluorine substituent, potentially altering its electronic properties and biological activity profile.

Additionally, compounds containing pyrazolo[3,4-b]pyridine moieties, such as (2R)-2-[(2S)-4-[5-fluoro-6-(2H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl]piperazin-2-yl]-3-methylbutan-2-ol, represent more complex structural relatives that incorporate similar fluoropyridine substructures . These compounds often demonstrate significant biological activity, suggesting potential avenues for investigation with our target compound.

Comparative Properties Table

| Compound | Molecular Weight | Key Structural Differences | Potential Application Differences |

|---|---|---|---|

| 4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol | Estimated ~215-225 g/mol | Reference compound | Reference properties |

| 2-(Butan-2-yloxy)-6-chloropyridin-4-amine | 200.66 g/mol | Chlorine vs. fluorine; amine group present | Potentially different hydrogen bonding profile |

| Pyrazolo[3,4-b]pyridine derivatives | ~384.5 g/mol | More complex heterocyclic system; additional nitrogen atoms | Likely more specific enzyme targeting profile |

This comparison highlights the structural diversity among pyridine derivatives and underscores how subtle modifications can potentially lead to significant differences in physical properties and biological activity.

Research Challenges and Future Directions

Current Limitations

Research on 4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol appears to be in its early stages, with limited published information available. This presents several challenges:

-

Lack of standardized synthetic protocols specifically optimized for this compound

-

Limited experimental data on physical properties and stability

-

Insufficient biological activity screening against diverse targets

-

Minimal structure-activity relationship studies to guide optimization

These limitations represent opportunities for future research to expand our understanding of this compound and its potential applications.

Promising Research Directions

Several research avenues could advance our understanding of 4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol:

-

Development of efficient, scalable synthetic routes, potentially using novel catalytic methods

-

Comprehensive physical property characterization using modern analytical techniques

-

Screening against diverse biological targets, particularly kinases and other enzymes where related compounds show activity

-

Computational studies to predict binding modes and potential target proteins

-

Structure-activity relationship studies involving systematic modification of key functional groups

Recent advances in synthetic methodology, such as ultrasound-assisted reactions similar to those described for pyrano[2,3-c]pyrazole derivatives , could potentially be adapted for more efficient synthesis of our target compound. Such methods have demonstrated advantages in terms of reaction time, yield, and environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume